molecular formula C10H20O2S B3051477 dec-1-ene;sulfur dioxide CAS No. 33990-98-6

dec-1-ene;sulfur dioxide

Cat. No.: B3051477
CAS No.: 33990-98-6
M. Wt: 204.33 g/mol
InChI Key: ZRHZVNWRLQPFLG-UHFFFAOYSA-N
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Description

Dec-1-ene is an organic compound with the chemical formula C₁₀H₂₀. It is an alkene with a chain of ten carbon atoms and one double bond. Sulfur dioxide, on the other hand, is a chemical compound with the formula SO₂. It is a toxic gas with a pungent, irritating smell. When combined, dec-1-ene and sulfur dioxide form a compound that has significant industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dec-1-ene can be achieved through various methods, including the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including dec-1-ene .

Sulfur dioxide can be produced by burning sulfur or by roasting sulfide ores such as pyrite (FeS₂). The reaction is as follows: [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]

Industrial Production Methods

Industrially, dec-1-ene is produced through the oligomerization of ethylene using catalysts such as Ziegler-Natta catalysts. The process involves the polymerization of ethylene to form higher alkenes, including dec-1-ene . Sulfur dioxide is produced on a large scale by burning sulfur or roasting sulfide ores .

Chemical Reactions Analysis

Types of Reactions

Dec-1-ene undergoes various chemical reactions, including:

    Oxidation: Dec-1-ene can be oxidized to form dec-1-ene oxide.

    Hydrogenation: The double bond in dec-1-ene can be hydrogenated to form decane.

    Polymerization: Dec-1-ene can undergo polymerization to form polydecene.

Sulfur dioxide can undergo reactions such as:

    Oxidation: Sulfur dioxide can be further oxidized to sulfur trioxide (SO₃).

    Reduction: Sulfur dioxide can be reduced to sulfur or hydrogen sulfide (H₂S).

Common Reagents and Conditions

    Oxidation of Dec-1-ene: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Hydrogenation of Dec-1-ene: This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

Major Products Formed

    Oxidation of Dec-1-ene: Dec-1-ene oxide.

    Hydrogenation of Dec-1-ene: Decane.

    Oxidation of Sulfur Dioxide: Sulfur trioxide (SO₃).

    Reduction of Sulfur Dioxide: Sulfur or hydrogen sulfide (H₂S).

Mechanism of Action

The mechanism of action of dec-1-ene involves its reactivity due to the presence of a double bond. This double bond allows dec-1-ene to undergo addition reactions, such as hydrogenation and polymerization .

Sulfur dioxide exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Similar Compounds

    1-Octene: Similar to dec-1-ene, 1-octene is an alkene with a shorter carbon chain.

    1-Dodecene: Another similar compound, 1-dodecene, has a longer carbon chain than dec-1-ene.

    Sulfur Trioxide (SO₃): Similar to sulfur dioxide, sulfur trioxide is an oxidized form of sulfur.

Uniqueness

Dec-1-ene is unique due to its specific chain length, which makes it suitable for specific applications such as the production of synthetic lubricants . Sulfur dioxide is unique in its ability to act as both an oxidizing and reducing agent, making it versatile in various chemical reactions .

Properties

IUPAC Name

dec-1-ene;sulfur dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20.O2S/c1-3-5-7-9-10-8-6-4-2;1-3-2/h3H,1,4-10H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZVNWRLQPFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=C.O=S=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33990-98-6
Details Compound: 1-Decene, polymer with sulfur dioxide
Record name 1-Decene, polymer with sulfur dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33990-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

204.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33990-98-6
Record name 1-Decene, polymer with sulfur dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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